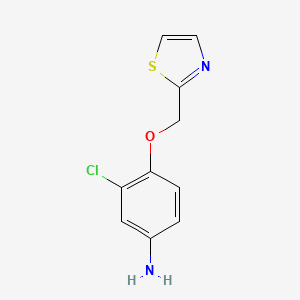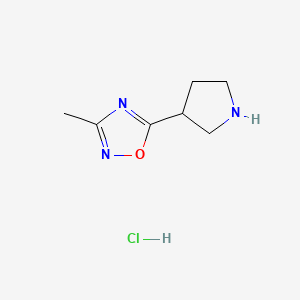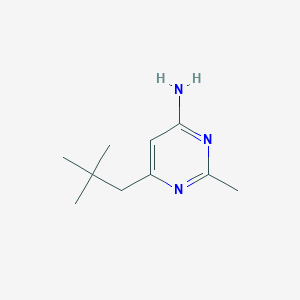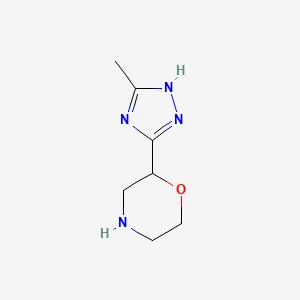
3-Chloro-4-(thiazol-2-ylmethoxy)aniline
Übersicht
Beschreibung
3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 . It is also known by other names such as EOS-60367, 3-Chloro-4-(2-thiazolylmethoxy)benzenamine, and Benzenamine, 3-chloro-4-(2-thiazolylMethoxy) .
Synthesis Analysis
The synthesis of this compound involves the use of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole as a raw material . The synthesis process involves adding 0.65 g of zinc powder and 25 ml of ethanol to 30.7 g of the compound obtained above. Hydrogen is then added and the mixture is reacted under pressure for 4 hours . After the reaction, the zinc powder is removed by filtration, and the solvent is distilled off under reduced pressure to obtain 26.6 g of white solid with a yield of 96% .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a chlorine atom, and a thiazol-2-ylmethoxy group . The thiazol-2-ylmethoxy group is attached to the benzene ring via an ether linkage .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 417.1±35.0 °C and a density of 1.407 . It has a pKa of 3.77±0.10 (Predicted) . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is used as a building block in the synthesis of thiazolo[3,2-a]pyrimidinone products. The process involves the formation of ring-annulated compounds with satisfactory yields, confirmed by analytical and spectral studies (Janardhan et al., 2014).
Pharmacological Potential
- Evaluation Against SARS-CoV-2 : A derivative of this compound has been synthesized and structurally characterized, showing potential as a SARS-CoV-2 inhibitory agent. The compound's bioactivity was evaluated through molecular docking studies against specific SARS-CoV-2 proteins (Eno et al., 2022).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Certain derivatives of this compound, namely thiadiazolines, have been studied for their corrosion inhibition properties on mild steel in acidic media. The study involved quantum chemical parameters correlated to inhibition efficiency (Udhayakala et al., 2013).
Antimicrobial Applications
- Synthesis of Antimicrobial Compounds : The compound has been utilized in synthesizing various antimicrobial derivatives. These derivatives showed potential activity against bacteria and fungi, emphasizing the compound's role in developing new antimicrobial agents (Singh & Vedic, 2015).
Synthesis of NLO Materials
- Non-Linear Optical (NLO) Materials : Derivatives of this compound have been investigated for their potential use in NLO materials. This includes studies on their vibrational analysis, molecular electrostatic potential, and thermodynamic functions, revealing their suitability for optoelectronic applications (Revathi et al., 2017).
Biochemische Analyse
Biochemical Properties
3-Chloro-4-(thiazol-2-ylmethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc powder in the presence of ethanol, leading to the formation of a white solid . The nature of these interactions suggests that this compound may act as a ligand or inhibitor in biochemical pathways, potentially affecting the activity of enzymes and proteins it binds to.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce S phase arrest in MGC-803 cells, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with zinc powder and ethanol suggests a potential mechanism involving the formation of a complex that can inhibit or activate specific enzymes . Additionally, its ability to induce S phase arrest and apoptosis in cells indicates that it may interfere with DNA replication and repair mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, such as storage at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . The threshold effects and toxicological profile of the compound need to be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and interactions with biomolecules.
Eigenschaften
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEQRKWRPXQPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694805 | |
| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851545-79-4 | |
| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)



![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
